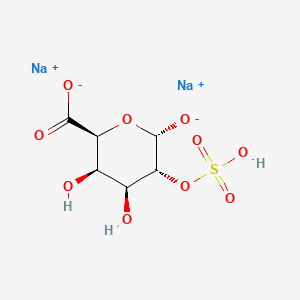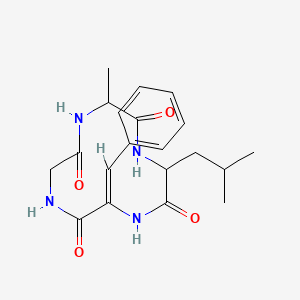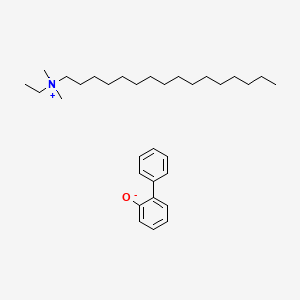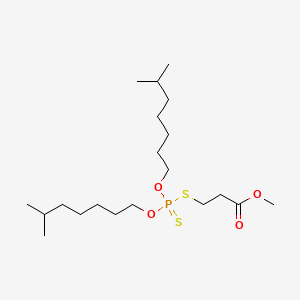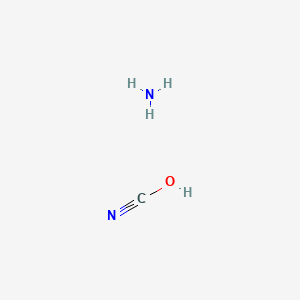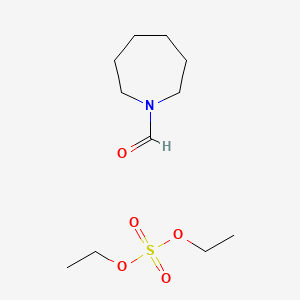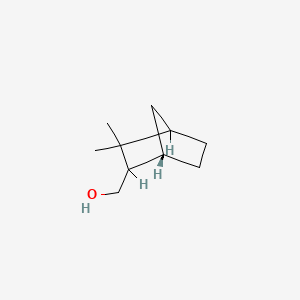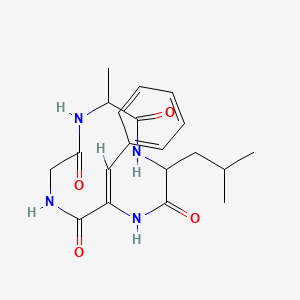
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is a cyclic peptide compound with a unique structure that includes both D- and L-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reactions: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by cyclization agents like HATU.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) may involve large-scale SPPS or solution-phase synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the peptide with modified side chains.
Substitution: Substituted peptides with new functional groups.
Scientific Research Applications
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel materials and as a building block for complex molecular structures.
Mechanism of Action
The mechanism of action of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme function or block receptor signaling, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-leucyl-L-prolyl): Another cyclic peptide with different amino acid composition.
Cyclo(D-alanyl-L-leucyl-glycyl): A similar compound lacking the (Z)-alpha,beta-didehydrophenylalanyl moiety.
Uniqueness
Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is unique due to its specific amino acid sequence and the presence of the (Z)-alpha,beta-didehydrophenylalanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
108340-86-9 |
|---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10- |
InChI Key |
OFNGHVNGNGCJSJ-YBEGLDIGSA-N |
Isomeric SMILES |
CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


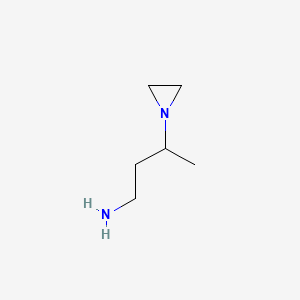
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


